3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H27N3O5S and its molecular weight is 541.62. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Antibacterial Properties
A study on quinoline-attached furan-2(3H)-ones, which share structural similarities with the specified compound, demonstrated anti-inflammatory and antibacterial properties. These compounds were found to have reduced gastrointestinal toxicity and lipid peroxidation, indicating their potential as safer therapeutic agents. The study highlighted significant anti-inflammatory activity and reduced ulcerogenicity compared to standard drugs, supporting their use in treating inflammation and bacterial infections with fewer side effects (Alam et al., 2011).
Analgesic Activity Enhancement
Research focusing on bioisosteric replacements in 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, which are structurally related, showed that certain modifications can lead to a significant increase in analgesic activity. This suggests that the structural framework of the specified compound might be optimized to enhance its effectiveness as a pain reliever (Ukrainets, Mospanova, Davidenko, 2016).
Anti-inflammatory and Analgesic Agents from Novel Compounds
Another study synthesized novel compounds derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity. This research indicates the therapeutic potential of novel synthetic compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, Zaki, 2020).
Cytotoxic Activity for Cancer Treatment
Compounds with a similar chemical structure have been explored for their cytotoxic activity against cancer cells. A study synthesized derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, showing promising results in in vivo models of cancer, such as colon 38 tumors in mice. This suggests potential applications in developing new anticancer therapies (Bu et al., 2001).
Potential as Antimicrobial Agents
A series of compounds synthesized as a combination of quinazolinone and 4-thiazolidinone demonstrated potential antimicrobial activities against various bacteria and fungi. This research highlights the possibility of developing new antimicrobial agents based on structural modifications of the compound (Desai, Dodiya, Shihora, 2011).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O5S/c1-19-6-8-20(9-7-19)18-39-30-32-25-15-21(28(34)31-17-23-5-4-14-38-23)10-12-24(25)29(35)33(30)22-11-13-26(36-2)27(16-22)37-3/h4-16H,17-18H2,1-3H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVWSDCBSAQAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.